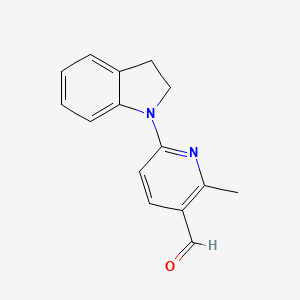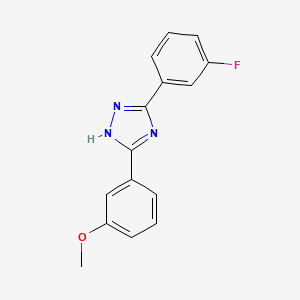
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾール-1-イル)酢酸エチルは、ピリジン基が置換されたトリアゾール環を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
2-(3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾール-1-イル)酢酸エチルの合成は、通常、3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾールと臭化エチル酢酸との塩基性条件下での縮合反応によって行われます。 この反応は通常、ジメチルホルムアミド(DMF)やジメチルスルホキシド(DMSO)などの溶媒中で、炭酸カリウム(K2CO3)などの塩基を使用して行われ、求核置換反応を促進します .
工業的生産方法
この化合物の具体的な工業的生産方法はよく文書化されていませんが、一般的なアプローチは、実験室規模の合成のスケールアップを含みます。これには、収率と純度を最大化するための反応条件の最適化と、効率性とスケーラビリティを高めるための連続フロープロセスの実装が含まれます。
化学反応の分析
反応の種類
2-(3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾール-1-イル)酢酸エチルは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: 強い酸化条件下でトリアゾール環を酸化できます。
還元: 水素化条件下でピリジン環をピペリジン誘導体に還元できます。
置換: エステル基は、酸性または塩基性条件下で対応するカルボン酸に加水分解できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの試薬を酸性媒体中。
還元: 水素ガス下で、炭素担持パラジウム(Pd/C)などの触媒。
置換: 加水分解のための塩酸(HCl)または水酸化ナトリウム(NaOH)。
主な生成物
酸化: 酸化されたトリアゾール誘導体。
還元: ピペリジン誘導体。
置換: カルボン酸誘導体。
科学研究における用途
2-(3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾール-1-イル)酢酸エチルは、科学研究においていくつかの用途があります。
科学的研究の応用
Ethyl 2-(3,5-di(pyridin-4-yl)-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:
作用機序
類似化合物との比較
類似化合物
3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾール: 酢酸エチル基がないものの、コアのトリアゾール-ピリジン構造を共有しています。
2-(3,5-ジ(ピリジン-3-イル)-1H-1,2,4-トリアゾール-1-イル)酢酸エチル: 構造は似ていますが、ピリジン基が異なる位置にあります.
独自性
2-(3,5-ジ(ピリジン-4-イル)-1H-1,2,4-トリアゾール-1-イル)酢酸エチルは、その特定の置換パターンによって、反応性と結合特性に影響を与える可能性があり、独特です。 ピリジン環とトリアゾール環の両方の存在は、複数の配位部位を提供し、配位化学における用途の広い配位子となっています .
特性
分子式 |
C16H15N5O2 |
|---|---|
分子量 |
309.32 g/mol |
IUPAC名 |
ethyl 2-(3,5-dipyridin-4-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C16H15N5O2/c1-2-23-14(22)11-21-16(13-5-9-18-10-6-13)19-15(20-21)12-3-7-17-8-4-12/h3-10H,2,11H2,1H3 |
InChIキー |
CIIPBOHKCNOMSR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN1C(=NC(=N1)C2=CC=NC=C2)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![2-(3-Methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11809701.png)
![6-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-3-ethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11809704.png)
